molecular formula C15H11Br2NO2 B14181780 4-[2-(2,6-Dibromophenoxy)ethoxy]benzonitrile CAS No. 865756-52-1

4-[2-(2,6-Dibromophenoxy)ethoxy]benzonitrile

Cat. No.: B14181780
CAS No.: 865756-52-1
M. Wt: 397.06 g/mol
InChI Key: DVMRASJJAUSLGS-UHFFFAOYSA-N
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Description

4-[2-(2,6-Dibromophenoxy)ethoxy]benzonitrile is a chemical compound with the molecular formula C14H8Br2NO2 It is known for its unique structure, which includes two bromine atoms attached to a phenoxy group, an ethoxy linker, and a benzonitrile moiety

Preparation Methods

The synthesis of 4-[2-(2,6-Dibromophenoxy)ethoxy]benzonitrile typically involves the reaction of 2,6-dibromophenol with 2-bromoethanol to form 2-(2,6-dibromophenoxy)ethanol. This intermediate is then reacted with 4-cyanophenol under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Chemical Reactions Analysis

4-[2-(2,6-Dibromophenoxy)ethoxy]benzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The phenoxy and benzonitrile groups can undergo oxidation and reduction reactions, respectively, leading to the formation of different products.

    Hydrolysis: The ethoxy linker can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and benzonitrile derivatives.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[2-(2,6-Dibromophenoxy)ethoxy]benzonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[2-(2,6-Dibromophenoxy)ethoxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the benzonitrile group play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-[2-(2,6-Dibromophenoxy)ethoxy]benzonitrile can be compared with other similar compounds, such as:

    4-[2-(2,6-Dichlorophenoxy)ethoxy]benzonitrile: This compound has chlorine atoms instead of bromine atoms, which can affect its reactivity and biological activity.

    4-[2-(2,6-Difluorophenoxy)ethoxy]benzonitrile: The presence of fluorine atoms can lead to different chemical and physical properties compared to the bromine-containing compound.

    4-[2-(2,6-Diiodophenoxy)ethoxy]benzonitrile:

The uniqueness of this compound lies in its specific combination of bromine atoms and the benzonitrile group, which imparts distinct chemical and biological properties.

Properties

CAS No.

865756-52-1

Molecular Formula

C15H11Br2NO2

Molecular Weight

397.06 g/mol

IUPAC Name

4-[2-(2,6-dibromophenoxy)ethoxy]benzonitrile

InChI

InChI=1S/C15H11Br2NO2/c16-13-2-1-3-14(17)15(13)20-9-8-19-12-6-4-11(10-18)5-7-12/h1-7H,8-9H2

InChI Key

DVMRASJJAUSLGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)OCCOC2=CC=C(C=C2)C#N)Br

Origin of Product

United States

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